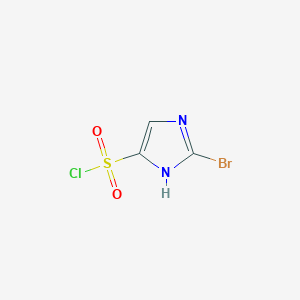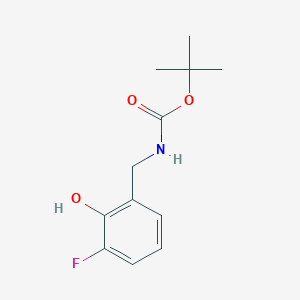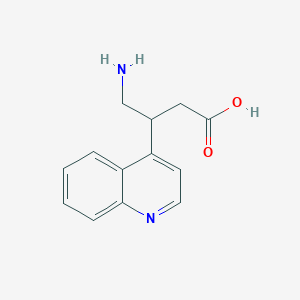
4-Amino-3-(quinolin-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(quinolin-4-yl)butanoic acid is a compound that features a quinoline ring attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Amino-3-(quinolin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the butanoic acid moiety .
科学研究应用
4-Amino-3-(quinolin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes and pigments due to its quinoline structure.
作用机制
The mechanism of action of 4-Amino-3-(quinolin-4-yl)butanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s anti-cancer and anti-microbial effects .
相似化合物的比较
Quinoline: A simpler structure with a wide range of biological activities.
Quinolone: Known for its antibacterial properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-Amino-3-(quinolin-4-yl)butanoic acid is unique due to its combination of a quinoline ring with an amino and butanoic acid group. This structure allows for diverse chemical reactivity and a broad range of applications in various fields .
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-amino-3-quinolin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-9(7-13(16)17)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H,7-8,14H2,(H,16,17) |
InChI 键 |
OLIDOQHVCVLOFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


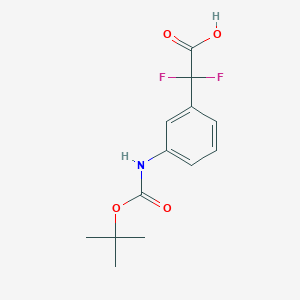
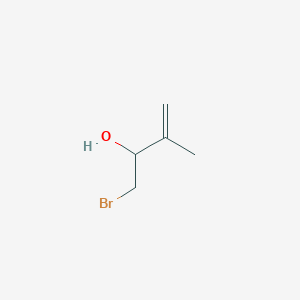
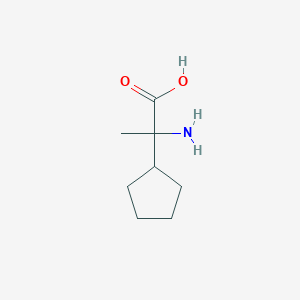
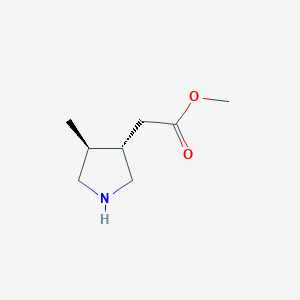


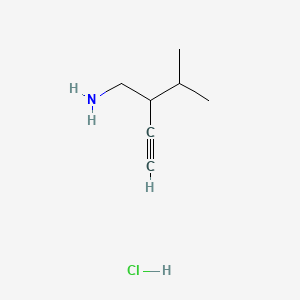
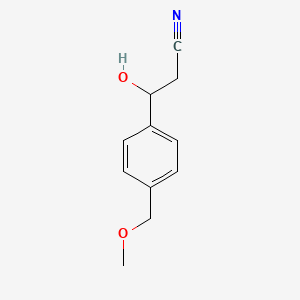
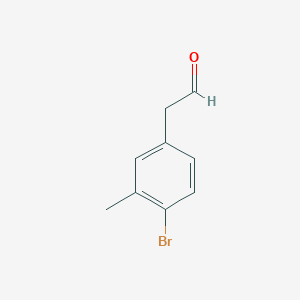
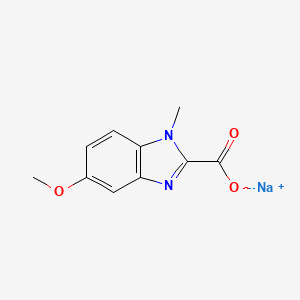
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
